Antibiotic C 076A(sub 1b)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

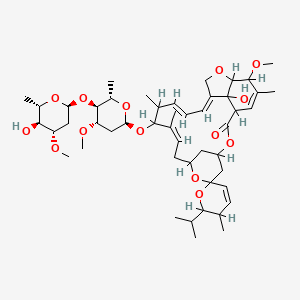

Antibiotic C 076A(sub 1b) is a useful research compound. Its molecular formula is C48H72O14 and its molecular weight is 873.1 g/mol. The purity is usually 95%.

The exact mass of the compound Antibiotic C 076A(sub 1b) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Antibiotic C 076A(sub 1b) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Antibiotic C 076A(sub 1b) including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Antibiotic C 076A(sub 1b) is a compound of significant interest due to its potential antimicrobial properties. This article delves into its biological activity, exploring various aspects such as its mechanism of action, efficacy against different bacterial strains, and relevant case studies.

Overview of Antibiotic C 076A(sub 1b)

Antibiotic C 076A(sub 1b) belongs to a class of compounds that exhibit antibacterial activity, particularly against Gram-positive bacteria. The compound's structure and its interaction with bacterial membranes are critical in determining its efficacy.

The primary mechanism through which C 076A(sub 1b) exerts its antibacterial effects involves disruption of the bacterial cell membrane. This disruption can lead to:

- Cell Lysis : The antibiotic forms pores in the membrane, causing leakage of essential cellular contents.

- Inhibition of Cell Wall Synthesis : By interfering with the synthesis processes, the antibiotic prevents the bacteria from maintaining structural integrity.

Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is a vital parameter in assessing the potency of antibiotics. For C 076A(sub 1b), studies have shown varying MIC values against different bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | ≤32 |

| Escherichia coli | ≤64 |

| Pseudomonas aeruginosa | >128 |

These results indicate that C 076A(sub 1b) is particularly effective against Staphylococcus aureus, a common pathogen responsible for a range of infections.

Hemolytic Activity

The hemolytic activity of an antibiotic is crucial for understanding its potential toxicity to human cells. For C 076A(sub 1b), the hemolytic concentration (HC50) was determined using porcine red blood cells:

- HC50 : >100 µg/mL

This suggests that while the compound is effective against bacteria, it exhibits relatively low toxicity towards human erythrocytes, which is favorable for therapeutic applications.

Efficacy in Animal Models

In vivo studies have demonstrated the effectiveness of C 076A(sub 1b) in treating infections caused by Staphylococcus aureus. In a mouse model of skin infection, treatment with C 076A(sub 1b) resulted in:

- Reduction in Bacterial Load : Significant decrease in colony-forming units (CFUs) compared to untreated controls.

- Improvement in Clinical Symptoms : Mice treated with the antibiotic showed reduced signs of infection, such as inflammation and ulceration.

Comparative Studies

Comparative studies with other antibiotics have highlighted the relative potency of C 076A(sub 1b). For instance, when tested alongside novobiocin and coumermycin A1:

- C 076A(sub 1b) demonstrated superior activity against methicillin-resistant Staphylococcus aureus (MRSA).

- It also exhibited a broader spectrum of activity compared to novobiocin, making it a promising candidate for further development.

Research Findings and Conclusions

Recent research has emphasized the importance of structure-activity relationships (SAR) in optimizing the efficacy of compounds like C 076A(sub 1b). Machine learning approaches have been employed to predict the activity based on chemical substructures, leading to insights into modifications that could enhance antibacterial properties while minimizing cytotoxicity.

Key Findings

- Antibacterial Spectrum : Effective primarily against Gram-positive bacteria.

- Low Hemolytic Activity : Suggests potential for safe therapeutic use.

- In Vivo Efficacy : Demonstrated significant reduction in infection severity in animal models.

Future Directions

Continued research on Antibiotic C 076A(sub 1b) should focus on:

- Mechanistic Studies : Further elucidating the molecular interactions between the antibiotic and bacterial membranes.

- Clinical Trials : Evaluating safety and efficacy in human subjects.

- SAR Investigations : Identifying modifications that enhance potency and reduce resistance.

Propriétés

IUPAC Name |

(10'Z,14'E,16'E)-24'-hydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-21'-methoxy-3,11',13',22'-tetramethyl-2-propan-2-ylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H72O14/c1-25(2)41-28(5)17-18-47(62-41)23-34-20-33(61-47)16-15-27(4)42(59-39-22-37(53-10)44(31(8)57-39)60-38-21-36(52-9)40(49)30(7)56-38)26(3)13-12-14-32-24-55-45-43(54-11)29(6)19-35(46(50)58-34)48(32,45)51/h12-15,17-19,25-26,28,30-31,33-45,49,51H,16,20-24H2,1-11H3/b13-12+,27-15-,32-14+/t26?,28?,30-,31-,33?,34?,35?,36-,37-,38-,39-,40-,41?,42?,43?,44-,45?,47?,48?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNRHCELBXZARFX-NBZUUPJPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC=C2COC3C2(C(C=C(C3OC)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)O)OC)OC)C)OC7(C4)C=CC(C(O7)C(C)C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H](C[C@@H](O1)O[C@H]2[C@@H](O[C@H](C[C@@H]2OC)OC/3C(/C=C/C=C/4\COC5C4(C(C=C(C5OC)C)C(=O)OC6CC(C/C=C3/C)OC7(C6)C=CC(C(O7)C(C)C)C)O)C)C)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H72O14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

873.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65195-52-0 |

Source

|

| Record name | Avermectin A1b | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065195520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 65195-52-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.